BenchChemオンラインストアへようこそ!

(S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Chiral building block Asymmetric hydrogenation Enantioselective synthesis

(S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid (CAS 2387559-66-0) is a chiral, non‑aromatic bicyclic heterocycle belonging to the tetrahydro‑1,8‑naphthyridine class. This scaffold is a critical arginine mimetic core in integrin αvβ3 antagonist programs and is a versatile building block for asymmetric synthesis of enzyme inhibitors and receptor modulators.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B12536715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CCC(N2)C(=O)O)C=C1
InChIInChI=1S/C10H12N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-3,8H,4-5H2,1H3,(H,11,12)(H,13,14)/t8-/m0/s1
InChIKeyNLVZSGWOVCZDFX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid – Key Differentiators for Preclinical & Process Chemistry Sourcing


(S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid (CAS 2387559-66-0) is a chiral, non‑aromatic bicyclic heterocycle belonging to the tetrahydro‑1,8‑naphthyridine class. This scaffold is a critical arginine mimetic core in integrin αvβ3 antagonist programs and is a versatile building block for asymmetric synthesis of enzyme inhibitors and receptor modulators [1]. The (S)-configuration at C‑2 is essential for the stereochemical fidelity required in downstream drug candidates, and the 7‑methyl substituent provides a specific electronic and lipophilic signature that distinguishes it from unsubstituted or 7‑halogenated analogs [2].

Why Generic 1,2,3,4‑Tetrahydro‑1,8‑naphthyridine‑2‑carboxylic Acids Cannot Substitute for the (S)‑7‑Methyl Derivative


The tetrahydro‑1,8‑naphthyridine‑2‑carboxylic acid scaffold is widely used in integrin‑targeted therapies, but minor structural variations profoundly alter key selection parameters [1]. The unsubstituted analog (CAS 1245913‑51‑2) lacks the methyl group that raises XLogP3 from ~1.2 to ~1.6, affecting logD‑driven permeability [2]. The racemic mixture (CAS 1246548‑23‑1) introduces an uncontrolled stereochemical variable that diminishes target‑binding precision; SAR studies on related integrin antagonists demonstrate that (S)‑configuration at the 2‑position is mandatory for sub‑nanomolar IC50 values [3]. This evidence underscores why direct, one‑to‑one generic substitution is not viable when chiral fidelity and the 7‑methyl electronic contribution are simultaneously required.

Quantitative Differentiation Dashboard for (S)‑7‑Methyl‑1,2,3,4‑tetrahydro‑1,8‑naphthyridine‑2‑carboxylic acid


Enantiomeric Excess vs. Racemic Baseline: A 99% ee Ceiling via Asymmetric Catalysis

The (S)‑enantiomer can be accessed with up to 99% enantiomeric excess (ee) using ruthenium‑catalyzed asymmetric hydrogenation of 2,7‑disubstituted 1,8‑naphthyridines [1]. In contrast, the commercially prevalent racemic mixture (CAS 1246548‑23‑1) provides 0% ee and introduces a 50% undesired (R)‑enantiomer burden. This >99% ee capability directly reduces the need for costly chiral chromatographic resolution in downstream API synthesis [1].

Chiral building block Asymmetric hydrogenation Enantioselective synthesis

Procurement Cost‑Quality Trade‑Off: (S)‑Enantiomer Commands a ~5.7‑Fold Price Premium Over Racemate

Vendor pricing data reveal a stark separation: the (S)‑enantiomer (CAS 2387559‑66‑0, 97% purity) is priced at approximately ¥34,958/g, whereas the racemic mixture (CAS 1246548‑23‑1, 98% purity) is listed at ¥6,120/g [1]. This ~5.7‑fold premium is a direct consequence of the asymmetric synthesis or chiral resolution step required to furnish the single enantiomer, and it quantifies the added value of stereochemical certainty for medicinal chemistry campaigns [1].

Chiral purity Cost of goods Procurement economics

Lipophilicity Advantage of 7‑Methyl Substitution: XLogP3 Shift of +0.4 Units Over the Unsubstituted Core

The 7‑methyl group raises the computed XLogP3 from ~1.2 for the unsubstituted 1,2,3,4‑tetrahydro‑1,8‑naphthyridine‑2‑carboxylic acid (CID 67154736) to ~1.6 for the 7‑methyl analog [1][2]. In the context of integrin antagonist lead optimization, this +0.4 unit shift aligns with the observed SAR where electron‑donating 7‑substituents enhance αvβ3 potency (Hammett ρ = –1.96) [3].

Lipophilicity XLogP3 ADME optimization

Synthetic Accessibility: 63–83% Three‑Step Yield with No Chromatography vs. Multistep Chromatographic Routes for Other 7‑Substituted Analogs

The 7‑methyl derivative is accessible via a Horner–Wadsworth–Emmons‑based three‑step sequence (olefination, diimide reduction, global deprotection) in 63–83% overall yield without chromatographic purification [1]. In contrast, the synthesis of 7‑chloro or 7‑trifluoromethyl analogs typically requires additional halogenation steps and column chromatography, reducing overall efficiency and increasing cost [2]. This direct, scalable route makes the 7‑methyl compound a preferred core for rapid SAR exploration.

Process chemistry Scalability Synthetic yield

High‑Yield Application Scenarios for (S)‑7‑Methyl‑1,2,3,4‑tetrahydro‑1,8‑naphthyridine‑2‑carboxylic acid in Drug Discovery and Chemical Development


Enantiopure Integrin αvβ3 Antagonist Lead Optimization

The (S)‑7‑methyl scaffold serves as the arginine‑mimetic core in clinical integrin antagonists such as MK‑0429. Procurement of the (S)‑enantiomer with >98% ee [1] eliminates the risk of racemization during amide coupling and ensures the (S)‑configuration required for sub‑nanomolar αvβ3 binding [2]. The 7‑methyl group further enhances potency through its electron‑donating effect, as quantified by a Hammett ρ of –1.96 [2].

Asymmetric Synthesis of Chiral P,N‑Ligands for Transition Metal Catalysis

Chiral 1,2,3,4‑tetrahydro‑1,8‑naphthyridines have been established as useful motifs for a new class of P,N‑ligands [1]. The (S)‑7‑methyl derivative, obtained via Ru‑catalyzed asymmetric hydrogenation with up to 99% ee [1], provides a rigid, enantiopure backbone for ligand design, where the 7‑methyl group modulates steric and electronic properties without compromising the catalytic pocket.

Scalable Kilogram‑Route Development for Pre‑clinical Toxicology Batches

The chromatography‑free three‑step synthesis delivering 63–83% overall yield [2] makes the 7‑methyl tetrahydro‑1,8‑naphthyridine core a favorable choice for scale‑up. The phosphoramidate protecting group employed in the HWE approach is stable to metalation conditions, allowing for telescoped processes that minimize unit operations and reduce solvent waste [2]. This directly supports cost‑efficient procurement of multigram to kilogram quantities for IND‑enabling studies.

MedChem SAR Campaigns Targeting CNS‑Penetrant αv Integrin Inhibitors

With a computed XLogP3 of 1.6 (compared to 1.2 for the unsubstituted core) [3], the 7‑methyl derivative offers a tangible lipophilicity advantage for designing blood‑brain‑barrier‑penetrant analogs. Combining this with the chiral integrity of the (S)‑enantiomer enables medicinal chemistry teams to explore CNS indications without the confounding factor of racemic mixtures.

Quote Request

Request a Quote for (S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.